REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[Cl:12]C[C:14]([NH:16]CO)=O.S(=O)(=O)(O)O>C(O)(=O)C.Cl.C(O)C.Cl>[ClH:12].[NH2:16][CH2:14][C:9]1[CH:10]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:6]=[CH:7][C:8]=1[OH:11] |f:4.5,7.8|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrochloric acid ethanol
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
Cl.C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 20° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
providing a heterogenous mixture
|
Type
|
CUSTOM
|
Details
|
After decanting the aqueous solution
|
Type
|
EXTRACTION
|
Details
|
the insoluble white gum is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a residual oil
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to -20° C
|
Type
|
CUSTOM
|
Details
|
The deposited white crystalline solid is collected
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=C(C=CC(=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |